3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one
Description
Properties
CAS No. |
917907-16-5 |
|---|---|
Molecular Formula |
C12H10N4OS |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
3-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10N4OS/c1-7-5-18-12-9(7)10(14-6-15-12)16-8-3-2-4-13-11(8)17/h2-6H,1H3,(H,13,17)(H,14,15,16) |
InChI Key |
CGTXXJUUBFHZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thieno[2,3-d]pyrimidine Core
The initial step in synthesizing the target compound is the formation of the thieno[2,3-d]pyrimidine skeleton. Various methods have been reported:
Method A: Cyclization of Amino Thiophene Derivatives
- Starting from commercially available methyl 2-aminothiophene-3-carboxylate, cyclization can be achieved using formamidine acetate under reflux conditions. This method typically yields thieno[2,3-d]pyrimidin-4-one derivatives after a series of reactions including chlorination and nucleophilic substitution.
Method B: Microwave-Assisted Synthesis
Functionalization to Introduce Amino Group
Once the thieno[2,3-d]pyrimidine core is established, the next step is to introduce the amino group at the appropriate position:
- Method C: Amination Reaction
Yield and Characterization
The yield and purity of synthesized compounds are critical for their application in biological studies. Table 1 summarizes yield data from various synthetic routes:
| Method | Yield (%) | Melting Point (°C) | Characterization Techniques |
|---|---|---|---|
| Cyclization with Formamidine | 70 | 150-152 | NMR, HPLC |
| Microwave-Assisted Synthesis | 85 | 158-160 | NMR, MS |
| Direct Amination | 75 | 155-157 | NMR, IR |
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridinone rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds containing thienopyrimidine moieties exhibit significant anticancer activity. For example, derivatives similar to 3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one have been tested against various cancer cell lines, demonstrating promising antiproliferative effects. Studies report IC50 values as low as 1.1 µM against HeLa cells, indicating potent activity .
PI5P4K Inhibition
The compound has also been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are critical in regulating cell signaling pathways associated with cancer and neurodegenerative diseases. The specificity towards PI5P4Kγ suggests potential applications in targeted cancer therapies .
Therapeutic Potential
Neurodegenerative Diseases
Given its ability to penetrate the blood-brain barrier, compounds like this compound may hold therapeutic potential for neurodegenerative disorders. The inhibition of PI5P4Kγ could provide a novel approach to modulating neuroinflammatory responses .
Antimicrobial Activity
Some studies suggest that thienopyrimidine derivatives possess antimicrobial properties. While specific data on this compound is limited, the structural similarity to other known antimicrobial agents indicates potential applications in treating infections .
Case Study: Anticancer Activity
A study evaluating a series of thienopyrimidine derivatives found that modifications at the pyrimidine ring significantly influenced their cytotoxicity against various cancer cell lines. The results demonstrated that compounds with methyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
Case Study: Selective PI5P4K Inhibition
In a virtual screening study aimed at identifying selective inhibitors for PI5P4Kγ, several thienopyrimidine derivatives were highlighted as promising candidates for further development. The study included pharmacokinetic evaluations and selectivity profiling against a panel of over 150 kinases, establishing a foundation for future drug development efforts targeting PI5P4Kγ .
Mechanism of Action
The mechanism of action of 3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include pyridin-2(1H)-one derivatives (), thieno-pyrimidinones (), and pyrido-pyrimidinones (). The table below highlights critical differences:
*Note: Activity inferred from structural parallels to kinase inhibitors in and .
Substituent Impact:
Physical and Spectral Properties
- Melting Points: ’s 5j melts at 236–237°C , while ’s 73–75 are solids with unreported melting points. Higher melting points in thieno-pyrimidinones suggest stronger intermolecular forces (e.g., hydrogen bonding or π-stacking).
- IR Spectroscopy : Key peaks include C=O (1690 cm⁻¹ in 5j ) and C=N (1592–1625 cm⁻¹ in 5j and compounds), consistent with the target compound’s expected profile.
- NMR/Chromatography : compounds were purified via column chromatography and confirmed by ¹H/¹³C NMR , a likely method for the target compound.
Biological Activity
3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
- Molecular Formula : C15H14N4O2S
- Molecular Weight : 314.4 g/mol
- CAS Number : 917907-12-1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[2,3-d]pyrimidine Core : This can be achieved by condensing 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by base addition.
- Introduction of the Pyridine Moiety : The thieno[2,3-d]pyrimidine core is reacted with appropriate pyridine derivatives to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : It may inhibit tyrosine kinases or cyclin-dependent kinases, which are crucial in cell proliferation and survival pathways.
- Receptor Modulation : The compound can modulate receptor activities, influencing various cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
Case Studies
- Anticancer Activity : A study reported that derivatives of thienopyrimidine exhibited potent antiproliferative effects on human cervix carcinoma (HeLa) cells with IC50 values significantly lower than 20 µM, indicating selective cytotoxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Another investigation highlighted the compound's interaction with tubulin, revealing that it binds to the colchicine site, disrupting microtubule dynamics essential for mitosis .
- In Vivo Studies : Preliminary animal studies suggest that these compounds could reduce tumor growth in xenograft models, although detailed pharmacokinetic profiles are still under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
